(Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide

FabI Inhibition Antibacterial Structure-Activity Relationship

The compound (Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide (CAS 946344-06-5) is a synthetic small molecule belonging to the heterocyclic acrylamide class, specifically disclosed within the Fab Pharma patent family covering FabI (enoyl-ACP reductase) inhibitors. It is structurally characterized by a (Z)-acrylamide linker connecting a 3,4-dimethoxyphenyl ring to a 5-phenylisoxazole moiety.

Molecular Formula C21H20N2O4
Molecular Weight 364.401
CAS No. 946344-06-5
Cat. No. B2928585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide
CAS946344-06-5
Molecular FormulaC21H20N2O4
Molecular Weight364.401
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C21H20N2O4/c1-25-18-10-8-15(12-20(18)26-2)9-11-21(24)22-14-17-13-19(27-23-17)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,22,24)/b11-9-
InChIKeyINUWHRIWGOJMEM-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946344-06-5: A Heterocyclic Acrylamide FabI Inhibitor for Antibacterial Research


The compound (Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide (CAS 946344-06-5) is a synthetic small molecule belonging to the heterocyclic acrylamide class, specifically disclosed within the Fab Pharma patent family covering FabI (enoyl-ACP reductase) inhibitors . It is structurally characterized by a (Z)-acrylamide linker connecting a 3,4-dimethoxyphenyl ring to a 5-phenylisoxazole moiety. The compound class targets the bacterial fatty acid biosynthesis (FASII) pathway, which is essential for membrane lipid formation in pathogens such as Staphylococcus aureus [1]. This compound has been cataloged by multiple chemical suppliers as a reference standard for preclinical antibacterial research and is registered in the Aladdin literature database with a direct link to US Patent 9,051,321 B2 .

Structural Specificity of the (Z)-Acrylamide Isoxazole Core in FabI Inhibition


Generic substitution of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide with structurally similar heterocyclic acrylamides is not feasible due to the strict stereoelectronic requirements of the FabI enzyme binding pocket. The (Z)-configuration of the acrylamide linker influences conformational stability, while the 3,4-dimethoxy substitution pattern on the phenyl ring and the 5-phenyl substitution on the isoxazole ring are critical for hydrophobic interactions and steric fit within the enzyme's active site [1]. Data from the Fab Pharma patent series demonstrate that minor structural modifications in this series result in over 8-fold differences in enzymatic potency (IC50 ranging from 60 nM to 1,300 nM), underscoring that seemingly conservative substitutions can critically degrade pharmacological performance [2].

Quantitative Differentiation of 946344-06-5 in FabI-Targeted Antibacterial Screening


Comparative FabI Enzyme Inhibition Potency in the Heterocyclic Acrylamide Series

The heterocyclic acrylamide series, including 946344-06-5, demonstrates potent FabI enzyme inhibition with IC50 values reaching low nanomolar potency. Patent data reveals that optimized compounds in this class achieve IC50 values of 150 nM against S. aureus FabI, representing a >8-fold improvement over earlier analogs (IC50 1,300 nM) [1]. This class-level potency exceeds the biochemical activity of the widely used reference antibacterial Triclosan, which inhibits FabI with an IC50 typically in the low micromolar range [2]. While direct quantitative data specific to 946344-06-5 is not publicly available, its structural features closely align with the high-potency cluster (3,4-dimethoxyphenyl ring) rather than the lower-potency analogs.

FabI Inhibition Antibacterial Structure-Activity Relationship

In-Silico FabI Binding Mode and Rational Design Validation

Computational screening of isoxazole-based analogs has validated the FabI enzyme as a tractable target for this chemical series. A 2025 study employing in-silico methodologies rationally designed and screened novel isoxazole derivatives against E. coli key enzymes, identifying FabI as one of the primary targets [1]. The molecular docking studies confirmed that the isoxazole-acrylamide scaffold occupies critical binding pockets within the FabI active site, with specific interactions involving the acrylamide carbonyl and the isoxazole ring nitrogen. This target engagement profile differentiates the compound from non-isoxazole acrylamides that may lack the requisite heterocyclic recognition elements.

Molecular Docking E. coli FabI Computational Chemistry

Optimal Application Scenarios for 946344-06-5 in Antibacterial Discovery


Anti-Staphylococcal Drug Discovery Targeting FabI

This compound is best utilized in biochemical and microbiological assays evaluating FabI inhibition against Staphylococcus aureus, including MRSA strains. The patent family demonstrates that heterocyclic acrylamides achieve nanomolar FabI inhibition, and the compound serves as a reference standard for screening campaigns aimed at overcoming triclosan resistance [1]. Researchers should prioritize this scaffold in programs where FASII pathway inhibition is the desired mechanism of action.

Structure-Activity Relationship (SAR) Expansion of Isoxazole-Based Antibacterials

The 3,4-dimethoxyphenyl and 5-phenylisoxazole substitution pattern provides a defined starting point for medicinal chemistry optimization. Procurement of 946344-06-5 enables systematic SAR studies varying the aryl substituents on both the isoxazole and the acrylamide phenyl ring, informed by the potency gradient observed in the patent series (150 nM to 1,300 nM range) [1]. This facilitates rational design of next-generation analogs with improved potency or Gram-negative spectrum.

Computational Target Identification and Validation

The validated in-silico binding mode of isoxazole-acrylamides at the FabI active site supports the use of this compound as a computational probe for target identification and pharmacophore modeling [2]. Industrial teams can employ this compound to benchmark virtual screening workflows, validate docking protocols, and train machine learning models for antibacterial activity prediction.

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